meta-Hoechst
Overview
Description
Meta-Hoechst is a fluorescent dye that is widely used in scientific research for the detection of DNA. It is a derivative of Hoechst 33258, which is a popular DNA staining dye. Meta-Hoechst has several advantages over Hoechst 33258, including increased sensitivity, improved photostability, and reduced toxicity.
Scientific Research Applications
DNA Binding and Structural Analysis
Meta-Hoechst, a derivative of Hoechst 33258 with a meta-hydroxyl group, demonstrates notable DNA binding properties. Clark et al. (1996) explored its interaction with DNA, revealing that it binds in the minor groove, particularly at the sequence 5'-AATTC. The study highlighted the compound's distinct conformation compared to Hoechst 33258, impacting the minor groove widths of DNA. This variant of Hoechst does not form direct hydrogen bonds with guanine, distinguishing it from the original compound (Clark et al., 1996).
DNA Binding Mechanism and Drug Design
Further insights into the binding mechanism of meta-Hoechst come from the work of Vega et al. (1996), who used quantum mechanical calculations to study the molecular conformation of Hoechst dyes, including the meta variant. Their findings indicated that the conformation of these dyes is influenced by the external environment, affecting their interaction with DNA (Vega et al., 1996).
Nuclear Magnetic Resonance (NMR) Studies
Parkinson et al. (1994) conducted a detailed investigation into the interaction of meta-Hoechst with DNA using proton NMR spectroscopy. Their study provided a structural analysis of the complex formed between meta-Hoechst and the DNA duplex d(CGCGAATTCGCG)2, revealing that the ligand binds in the minor groove of the DNA with the possibility of intermolecular hydrogen bonding (Parkinson et al., 1994).
Footprinting and Melting Temperature Studies
Ebrahimi et al. (1995) explored the DNA binding properties of meta-Hoechst through footprinting, melting temperature studies, and high-resolution NMR spectroscopy. Their findings suggested that while meta-Hoechst binds to DNA in a manner similar to Hoechst 33258, there are notable differences in how the phenolic end of the ligand interacts with the DNA minor groove (Ebrahimi et al., 1995).
properties
IUPAC Name |
3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDIDGQAOQHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927847 | |
Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meta-Hoechst | |
CAS RN |
132869-83-1 | |
Record name | HOE-S 785026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132869831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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